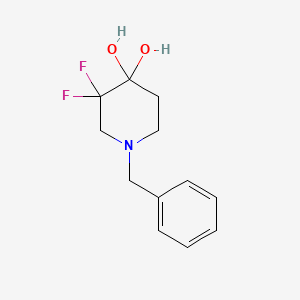
1-Benzyl-3,3-difluoropiperidine-4,4-diol
Übersicht
Beschreibung
1-Benzyl-3,3-difluoropiperidine-4,4-diol is a useful research compound. Its molecular formula is C12H15F2NO2 and its molecular weight is 243.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Benzyl-3,3-difluoropiperidine-4,4-diol is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as a selective antagonist of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This receptor is implicated in various neurological conditions, making the study of this compound's biological activity crucial for developing new treatments.
- IUPAC Name : 1-benzyl-3,3-difluoro-4,4-piperidinediol
- Molecular Formula : C₁₂H₁₅F₂NO₂
- Molecular Weight : 243.25 g/mol
- Purity : 98% .
This compound acts primarily as an antagonist at the NR2B receptor site. This selectivity is significant as it offers a therapeutic advantage over non-selective NMDA antagonists, which often exhibit undesirable side effects such as dissociation and psychosis . The compound has been shown to inhibit NR2B phosphorylation at tyrosine 1472, impacting its interaction with other proteins involved in neurotransmission .
Antidepressant Effects
Research indicates that NR2B antagonists can exhibit antidepressant properties. In preclinical studies, compounds similar to this compound have demonstrated efficacy in models of depression, suggesting potential applications in treating mood disorders .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective capabilities. In various animal models, it has shown promise in preventing neurodegeneration associated with conditions like Parkinson's disease and levodopa-induced dyskinesias .
Pain Management
In pain models such as the formalin test in rats, the compound exhibited significant analgesic effects. The results indicated reduced nociceptive behavior in treated animals compared to controls, emphasizing its potential role in pain management therapies .
Experimental Models
This compound has been tested in several behavioral assays:
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it maintains a good safety index with minimal cardiovascular side effects compared to other NMDA antagonists .
Eigenschaften
IUPAC Name |
1-benzyl-3,3-difluoropiperidine-4,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYVXSSPDOWKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725557 | |
| Record name | 1-Benzyl-3,3-difluoropiperidine-4,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067914-81-1 | |
| Record name | 1-Benzyl-3,3-difluoropiperidine-4,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














